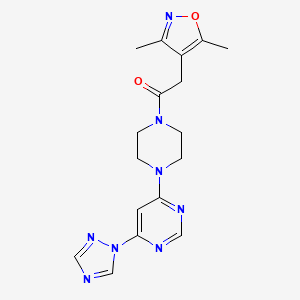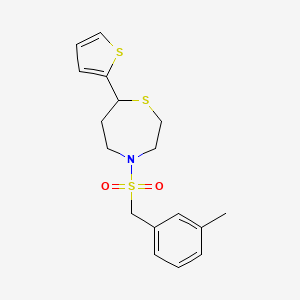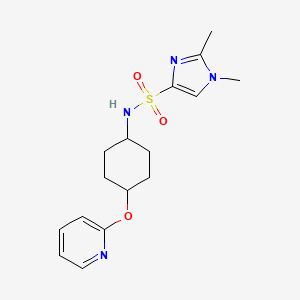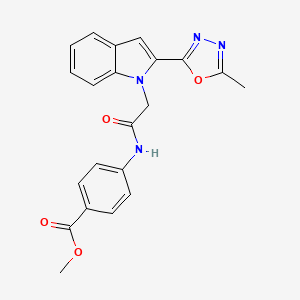
8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule characterized by its unique structure incorporating both purine and dimethylamino functional groups. This compound's distinctive configuration allows it to participate in various chemical reactions and renders it valuable for multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, one common approach involves multi-step reactions starting from purine derivatives. The process typically includes:
Introduction of the dimethylamino group via nucleophilic substitution.
Attachment of the 3-ethylphenoxy group through etherification.
Incorporation of the 2-hydroxypropyl group, often via hydroxyalkylation under mild to moderate conditions, to prevent degradation of the intermediate compounds. Reaction conditions need to be meticulously controlled, involving temperatures ranging from ambient to slightly elevated (e.g., 25-70°C) and the use of solvents such as dichloromethane or ethanol for optimal reaction rates.
Industrial Production Methods
Large-scale production requires a streamlined approach to ensure consistency and purity. Catalysts are often employed to enhance reaction efficiency, while purification steps like recrystallization or chromatography help in isolating the desired product. Continuous flow reactors can facilitate increased yields and reduce reaction times in industrial settings.
化学反応の分析
Types of Reactions
This compound participates in various types of chemical reactions including:
Oxidation: : Utilizing agents like potassium permanganate, leading to the formation of oxidized intermediates.
Reduction: : Catalyzed by agents such as sodium borohydride, which reduces specific functional groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions occur due to the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in aprotic solvents.
Substitution: : Halide reagents for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
The primary products from these reactions vary but often include modified purines with altered functional groups, such as hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful scaffold for developing new compounds with desired properties.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as structural components in the study of DNA analogs.
Medicine
Pharmacologically, this compound and its analogs are investigated for their potential therapeutic effects, including antiviral and anticancer activities.
Industry
Industrial applications include its use in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to altered biological responses. This can include inhibition or activation of enzymatic activity or interference with molecular pathways critical to cellular functions. Detailed molecular modeling and docking studies are often used to understand these interactions at the atomic level.
類似化合物との比較
Similar Compounds
Caffeine: : Another purine derivative known for its stimulant effects.
Theophylline: : Shares structural similarities and is used in respiratory therapies.
Adenosine: : Naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
Compared to these compounds, 8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione offers unique functional groups allowing more diverse chemical reactivity and broader application in synthetic and medicinal chemistry.
There you have it! A detailed dive into this compound
特性
IUPAC Name |
8-(dimethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-5-12-7-6-8-14(9-12)28-11-13(25)10-24-15-16(20-18(24)22(2)3)23(4)19(27)21-17(15)26/h6-9,13,25H,5,10-11H2,1-4H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVOTZEOYKXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2576983.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)


![5-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2576992.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2576993.png)
![N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B2576995.png)

![methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2576998.png)


![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)
![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)
